(S)-(6-(Amino(cyclopropyl)methyl)pyridin-3-yl)methanol
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Overview
Description
(S)-(6-(Amino(cyclopropyl)methyl)pyridin-3-yl)methanol is a chiral compound with a complex structure that includes a pyridine ring, a cyclopropyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-(Amino(cyclopropyl)methyl)pyridin-3-yl)methanol typically involves multi-step organic synthesis. One common approach is to start with a pyridine derivative and introduce the cyclopropyl group through a cyclopropanation reaction. The amino group can be introduced via nucleophilic substitution or reductive amination. The final step often involves the reduction of a precursor compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-(Amino(cyclopropyl)methyl)pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine carboxylic acid derivatives, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(S)-(6-(Amino(cyclopropyl)methyl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-(6-(Amino(cyclopropyl)methyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
®-(6-(Amino(cyclopropyl)methyl)pyridin-3-yl)methanol: The enantiomer of the compound, which may have different biological activity.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Cyclopropyl-containing compounds: Molecules that include a cyclopropyl group but differ in other structural aspects.
Uniqueness
(S)-(6-(Amino(cyclopropyl)methyl)pyridin-3-yl)methanol is unique due to its specific combination of functional groups and chiral center. This gives it distinct chemical properties and potential for selective biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[6-[(S)-amino(cyclopropyl)methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c11-10(8-2-3-8)9-4-1-7(6-13)5-12-9/h1,4-5,8,10,13H,2-3,6,11H2/t10-/m0/s1 |
InChI Key |
UYLZJLBDBLMNGH-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=NC=C(C=C2)CO)N |
Canonical SMILES |
C1CC1C(C2=NC=C(C=C2)CO)N |
Origin of Product |
United States |
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